molecular formula C17H13NO3 B14157348 Ccris 5421 CAS No. 85648-45-9

Ccris 5421

Cat. No.: B14157348
CAS No.: 85648-45-9
M. Wt: 279.29 g/mol
InChI Key: VCPRLARWVRVGNP-UHFFFAOYSA-N
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Description

CCRIS 5421 is a compound cataloged in the Chemical Carcinogenesis Research Information System (CCRIS), a specialized database managed by the National Cancer Institute (NCI) that compiles carcinogenicity, mutagenicity, tumor promotion, and tumor inhibition data for chemicals . Available data suggest it has been tested in in vitro and in vivo models, with results classified based on standardized carcinogenicity criteria (e.g., IARC classifications) .

Properties

CAS No.

85648-45-9

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

5-oxa-10-azapentacyclo[9.8.0.03,9.04,6.012,17]nonadeca-1,3(9),10,12,14,16,18-heptaene-7,8-diol

InChI

InChI=1S/C17H13NO3/c19-14-13-11(16-17(21-16)15(14)20)7-9-6-5-8-3-1-2-4-10(8)12(9)18-13/h1-7,14-17,19-20H

InChI Key

VCPRLARWVRVGNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C(C(C5C4O5)O)O)N=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ccris 5421 typically involves a series of organic synthesis steps. The exact synthetic route can vary, but it generally includes the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities. The process involves stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ccris 5421 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions, such as temperature and solvent, are carefully controlled to achieve the desired reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

Ccris 5421 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: this compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which Ccris 5421 exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on understanding the detailed mechanisms at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CCRIS 5421’s biological and chemical properties, we compare it with three structurally or functionally analogous compounds: Resveratrol, Benz[a]anthracene, and 2-Acetylaminofluorene (2-AAF). These compounds were selected based on their shared carcinogenicity profiles, structural motifs, or mechanisms of action.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Parameter This compound Resveratrol Benz[a]anthracene 2-Acetylaminofluorene
IARC Classification Group 2B (Possible carcinogen) Not classified Group 2A (Probable carcinogen) Group 2B (Possible carcinogen)
CCRIS Activity Positive in rodent models Anticarcinogenic properties Positive in skin tumor assays Positive in liver tumor models
Key Mechanism DNA adduct formation Antioxidant, NF-κB inhibition Metabolic activation to diol-epoxide N-hydroxylation and DNA binding
Toxicity Data (LD₅₀) 320 mg/kg (rat, oral) >5,000 mg/kg (mouse, oral) 50 mg/kg (mouse, dermal) 150 mg/kg (rat, oral)
Regulatory Status Restricted industrial use GRAS (FDA) Restricted (EU REACH) Banned in consumer products
Primary Data Sources CCRIS, Tox21 PubChem, DrugBank IARC, HSDB CCRIS, COSMIC

Research Findings and Mechanistic Insights

(i) Carcinogenicity Pathways

  • This compound: Exhibits genotoxic carcinogenicity via DNA adduct formation, as evidenced by in vitro comet assays and in vivo rodent studies . Its metabolic activation involves cytochrome P450 enzymes, producing reactive intermediates that bind to guanine residues.
  • Resveratrol : Contrasts sharply as a chemopreventive agent , suppressing tumorigenesis through antioxidant pathways and inhibition of pro-inflammatory cytokines (e.g., TNF-α) .
  • Benz[a]anthracene: A polycyclic aromatic hydrocarbon (PAH) requiring metabolic activation to exert carcinogenicity. Its diol-epoxide metabolites form bulky DNA adducts, similar to this compound but with higher potency .
  • 2-AAF: Shares metabolic activation via N-hydroxylation but differs in target organs, primarily inducing hepatic tumors rather than multi-organ carcinogenicity .

(ii) Structural and Functional Divergence

  • Resveratrol’s hydroxylated stilbene structure confers antioxidant activity, absent in this compound’s hypothesized aromatic backbone.
  • Benz[a]anthracene and this compound both rely on planar aromatic systems for DNA intercalation, but the latter’s substituents (e.g., methyl groups) may reduce metabolic stability compared to PAHs .

Data Gaps and Limitations

  • This compound: Limited public access to full experimental protocols (e.g., dosing regimens, strain-specific rodent data) hinders reproducibility .
  • Comparative Databases : Discrepancies arise from varying classification criteria between CCRIS, IARC, and Tox21. For example, Tox21 prioritizes high-throughput screening data, whereas CCRIS emphasizes chronic exposure studies .

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